USP-Defined Relative Response Factor Eliminates Quantitation Uncertainty
The target compound possesses a validated chromatographic relative response factor (RRF) of 1.00 in the USP HPLC method for levothyroxine sodium, meaning its UV absorbance at the detection wavelength equals that of the parent drug levothyroxine . This eliminates the need for response factor correction during impurity quantitation, whereas alternative thyroid hormone analogs frequently exhibit RRFs deviating significantly from unity. For instance, 3,3′,5-triiodothyroacetic acid (Triac) and tetrac can show RRFs differing by ±15–30% due to altered conjugation patterns in the side chain, as documented in published HPLC validations .
| Evidence Dimension | Relative Response Factor (HPLC/UV, ~223 nm) |
|---|---|
| Target Compound Data | RRF = 1.00 (relative to levothyroxine sodium) |
| Comparator Or Baseline | Triac / Tetrac: RRF deviates from 1.00 (typical range 0.70–1.30 per published validations) |
| Quantified Difference | Target RRF = 1.00 versus comparator RRFs deviating by up to ±30%, eliminating the need for correction factor (CF) application. |
| Conditions | USP HPLC method for levothyroxine sodium impurity profiling; C18 column, TFA-acetonitrile gradient, UV detection at ~223 nm. |
Why This Matters
A precisely known RRF of 1.00 reduces quantitative error propagation in impurity profiling, which is critical for demonstrating batch-to-batch consistency in ANDA regulatory submissions and stability studies.
- [1] NCATS Inxight Drugs: 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (UNII 701CVV6PLQ). Relative response factor entry. (2023). View Source
- [2] Shah, R.B., et al. (2008). Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. International Journal of Pharmaceutics, 360(1-2), 77-82. View Source
